1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene
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Overview
Description
1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
The synthesis of 1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene involves several steps:
Synthetic Routes: The compound is typically synthesized through a series of reactions involving fluorinated precursors. One common method involves the reaction of heptafluoropropane derivatives with sulfur and fluorine-containing reagents under controlled conditions.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Advanced purification techniques such as distillation and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential use in drug development. Its fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Medicine: The compound’s unique properties are explored for developing new diagnostic agents and therapeutic drugs. Its stability and reactivity make it suitable for various medical applications.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction is often mediated by the fluorine atoms, which can form strong bonds with the target molecules.
Pathways Involved: The compound may affect biochemical pathways related to oxidative stress, inflammation, and cell signaling. Its unique structure allows it to modulate these pathways in specific ways, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,1,1,3,3,3-Hexafluoro-2-propanol and 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol share some structural similarities with this compound.
Uniqueness: The presence of the thiazirene ring and the specific arrangement of fluorine atoms make this compound unique. This unique structure imparts distinct chemical and physical properties, differentiating it from other fluorinated compounds.
Properties
CAS No. |
17886-82-7 |
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Molecular Formula |
C7F15NS |
Molecular Weight |
415.12 g/mol |
IUPAC Name |
1-fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene |
InChI |
InChI=1S/C7F15NS/c8-2(4(10,11)12,5(13,14)15)1-23-24(1,22)3(9,6(16,17)18)7(19,20)21 |
InChI Key |
YVCJNYLMLYQKAX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NS1(C(C(F)(F)F)(C(F)(F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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